molecular formula C4H5Cl3O B3331205 2,4-Dichlorobutanoyl chloride CAS No. 79194-54-0

2,4-Dichlorobutanoyl chloride

Cat. No.: B3331205
CAS No.: 79194-54-0
M. Wt: 175.44 g/mol
InChI Key: UQMNNYSWBCOJHD-UHFFFAOYSA-N
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Description

2,4-Dichlorobutanoyl chloride is an organic compound with the molecular formula C4H5Cl3O. It is a chlorinated derivative of butanoyl chloride and is used in various chemical synthesis processes. This compound is known for its reactivity and is utilized in the preparation of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichlorobutanoyl chloride can be synthesized through the chlorination of butanoyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 4 positions of the butanoyl chloride molecule.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in specialized reactors that allow for precise control of temperature and pressure. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobutanoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2,4-dichlorobutanoic acid.

    Reduction: It can be reduced to form 2,4-dichlorobutanol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: The major products are substituted butanoyl derivatives.

    Hydrolysis: The major product is 2,4-dichlorobutanoic acid.

    Reduction: The major product is 2,4-dichlorobutanol.

Scientific Research Applications

2,4-Dichlorobutanoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the modification of biomolecules for research purposes.

    Medicine: It is involved in the synthesis of potential therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichlorobutanoyl chloride involves its reactivity towards nucleophiles. The chlorine atoms in the molecule are highly electronegative, making the carbonyl carbon susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as an acylating agent in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzoyl chloride
  • 2,4-Dichlorophenylacetyl chloride
  • 2,4-Dichlorobutyryl chloride

Uniqueness

2,4-Dichlorobutanoyl chloride is unique due to its specific substitution pattern on the butanoyl chloride backbone. This specific arrangement of chlorine atoms imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo selective reactions makes it valuable in various synthetic applications.

Properties

IUPAC Name

2,4-dichlorobutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5Cl3O/c5-2-1-3(6)4(7)8/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMNNYSWBCOJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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